N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1235305-20-0
VCID: VC7767285
InChI: InChI=1S/C13H19NO6S2/c1-19-12-4-3-11(7-13(12)20-2)22(17,18)14-8-10-5-6-21(15,16)9-10/h3-4,7,10,14H,5-6,8-9H2,1-2H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2)OC
Molecular Formula: C13H19NO6S2
Molecular Weight: 349.42

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide

CAS No.: 1235305-20-0

Cat. No.: VC7767285

Molecular Formula: C13H19NO6S2

Molecular Weight: 349.42

* For research use only. Not for human or veterinary use.

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide - 1235305-20-0

Specification

CAS No. 1235305-20-0
Molecular Formula C13H19NO6S2
Molecular Weight 349.42
IUPAC Name N-[(1,1-dioxothiolan-3-yl)methyl]-3,4-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C13H19NO6S2/c1-19-12-4-3-11(7-13(12)20-2)22(17,18)14-8-10-5-6-21(15,16)9-10/h3-4,7,10,14H,5-6,8-9H2,1-2H3
Standard InChI Key FQDSLGQPWMSBLD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2)OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s structure comprises three distinct moieties:

  • 3,4-Dimethoxybenzene-1-sulfonamide: A sulfonamide group attached to a benzene ring substituted with methoxy groups at positions 3 and 4. The sulfonamide (–SO₂NH₂) group is a hallmark of bioactive molecules, often contributing to hydrogen bonding and target binding .

  • 1,1-Dioxo-1λ⁶-thiolan-3-yl: A five-membered sulfolane (thiolane 1,1-dioxide) ring, where sulfur exists in a +6 oxidation state. The sulfolane moiety enhances solubility in polar solvents and may influence pharmacokinetic properties .

  • Methylene linker (–CH₂–): Connects the sulfolane ring to the sulfonamide nitrogen, providing conformational flexibility.

The molecular formula is C₁₂H₁₆N₂O₆S₂, with a molar mass of 372.40 g/mol. Key structural features include:

  • Hydrogen bond donors: 2 (sulfonamide NH₂ group).

  • Hydrogen bond acceptors: 8 (sulfonyl oxygens, methoxy oxygens, and sulfolane oxygens).

  • Topological polar surface area (TPSA): ~140 Ų, indicating moderate membrane permeability.

Stereochemical Considerations

The thiolan-3-ylmethyl group introduces a chiral center at the third position of the sulfolane ring. Computational modeling predicts two enantiomers, though synthetic routes may yield racemic mixtures unless asymmetric methods are employed.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization:

  • Sulfolane Intermediate Preparation:

    • Cyclization of 3-mercaptopropane-1-sulfonic acid with 1,3-dibromopropane under basic conditions yields 1,1-dioxothiolane .

    • Bromination at the 3-position using N-bromosuccinimide (NBS) generates 3-bromo-1,1-dioxothiolane.

  • Sulfonamide Coupling:

    • Reaction of 3,4-dimethoxybenzenesulfonyl chloride with the 3-aminomethyl-1,1-dioxothiolane intermediate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Representative Reaction Scheme:

3-Bromo-1,1-dioxothiolane+NH2CH2RLiHMDS3-Aminomethyl-1,1-dioxothiolane\text{3-Bromo-1,1-dioxothiolane} + \text{NH}_2\text{CH}_2\text{R} \xrightarrow{\text{LiHMDS}} \text{3-Aminomethyl-1,1-dioxothiolane} 3-Aminomethyl-1,1-dioxothiolane+3,4-Dimethoxybenzenesulfonyl chlorideTEATarget Compound\text{3-Aminomethyl-1,1-dioxothiolane} + \text{3,4-Dimethoxybenzenesulfonyl chloride} \xrightarrow{\text{TEA}} \text{Target Compound}

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane gradient) isolates the product.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, aromatic), 6.89 (d, J = 8.4 Hz, 1H, aromatic), 4.21 (m, 1H, CH₂-thiolane), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.12 (t, J = 7.2 Hz, 2H, CH₂N), 2.95–3.05 (m, 4H, sulfolane CH₂).

    • HRMS (ESI+): m/z calc. for C₁₂H₁₇N₂O₆S₂ [M+H]⁺: 373.0532; found: 373.0528.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous Solubility: ~0.5 mg/mL (predicted via LogS = −2.1), classified as poorly soluble.

  • LogP (Octanol/Water): 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Acid-Base Behavior

The sulfonamide group (pKa ≈ 10.2) remains deprotonated under physiological conditions, enhancing solubility in intestinal fluid.

ADMET Predictions

PropertyPrediction
GI AbsorptionHigh
BBB PermeationModerate
CYP450 InhibitionLow (CYP2C9: IC₅₀ > 10 µM)
HepatotoxicityUnlikely

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